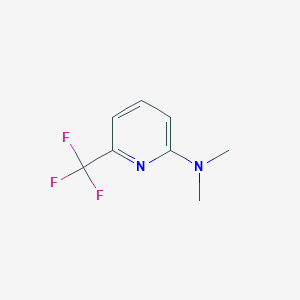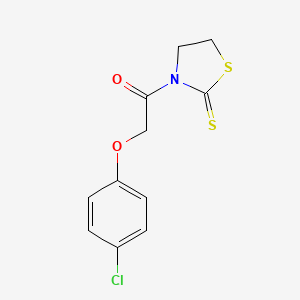![molecular formula C12H18ClNO2 B3033931 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol CAS No. 1266695-99-1](/img/structure/B3033931.png)
2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol
Descripción general
Descripción
The compound "2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol" is a chemical structure that appears to be related to a class of compounds with potential immunosuppressive activity. These compounds are characterized by the presence of an amino group attached to a propanol backbone with various substitutions that can affect their biological activity.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a series of 2-substituted 2-aminopropane-1,3-diols was synthesized to evaluate their immunosuppressive effects, indicating that the position of the phenyl ring and the length of the alkyl side chain are crucial for activity . Another study presented a stereocontrolled synthesis route for a compound with a similar structure, highlighting the importance of diastereoselective reduction in obtaining the desired isomers .
Molecular Structure Analysis
The conformational analysis of related 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has been reported, with X-ray diffraction analysis revealing the crystal structures and the importance of hydrogen bonding in the crystal packing . This suggests that the molecular structure and conformation of such compounds can significantly influence their physical properties and potentially their biological activity.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied, with one example being the synthesis of a novel compound through Michael addition, which involves the reaction of a secondary amine with an α, β-unsaturated carbonyl compound . This indicates that the compounds in this class can participate in various chemical reactions, which can be utilized for further functionalization or modification of the molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid and its esters demonstrates the versatility of the propanol backbone in forming different derivatives with distinct properties . Additionally, the synthesis and evaluation of monomethylthio analogues of 2-aminopropane derivatives show that even small changes in the substituents can lead to significant differences in biological activity and physical properties .
Aplicaciones Científicas De Investigación
GABAB Receptor Antagonism
2-Hydroxysaclofen, a chemical related to the compound , has been synthesized using methods involving radical additions to styrenes. It is a potent antagonist of GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).
Antimalarial Activity
A study focused on the synthesis of various 2-amino-3-arylpropan-1-ols, closely related to the compound of interest. Some of these compounds demonstrated moderate antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).
Antibacterial Applications
Compounds structurally similar to 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol were synthesized and evaluated for antibacterial efficacy against both gram-negative and gram-positive bacteria (Sheikh et al., 2009).
Low-Temperature Matrix Reactions
Reactions of hydroxyl radicals with alkenes, including molecules like 2-methylpropan-1-ol, were studied in low-temperature matrices. These reactions are significant for understanding the chemical behavior of similar compounds under specific conditions (Feltham et al., 2000).
Asymmetric Synthesis
Chirally modified borohydrides were used for the enantio-selective reduction of ketones and oxime ethers, employing derivatives of 2-amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol, indicating potential applications in asymmetric synthesis and chirality studies (Itsuno et al., 1985).
Solution Viscosity Studies
Studies on the viscosities of binary and ternary aqueous solutions of compounds such as 2-amino-2-methylpropan-1-ol provide insights into the solution properties of related compounds, which can have various practical applications (Chenlo et al., 2002).
Propiedades
IUPAC Name |
2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,8-15)14-7-11(16)9-4-3-5-10(13)6-9/h3-6,11,14-16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZYUTRLOMRWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



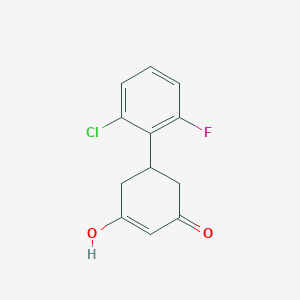
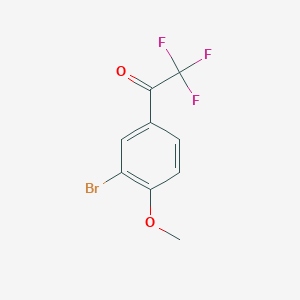
![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3033850.png)
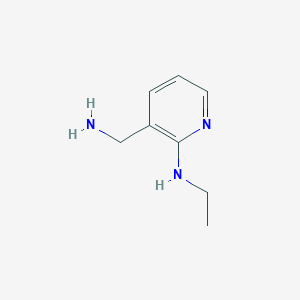



![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033860.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033861.png)

